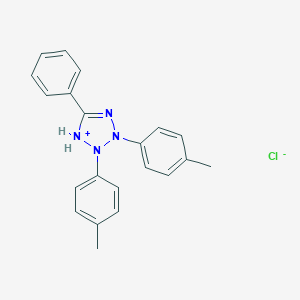

2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride

描述

2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride is a redox-sensitive tetrazolium salt used primarily to detect metabolic activity in microorganisms. This compound is membrane-permeable and is reduced by respiratory activity to produce a red fluorescent, water-insoluble formazan crystal .

准备方法

The synthesis of 2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride typically involves the reaction of p-tolylhydrazine with benzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with sodium nitrite in the presence of hydrochloric acid to yield the tetrazolium chloride . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

化学反应分析

2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride undergoes several types of chemical reactions:

Reduction: The compound is reduced by cellular respiratory activity to form a red fluorescent formazan product.

Oxidation: It can be oxidized back to its original tetrazolium form under certain conditions.

Substitution: The tetrazolium ring can undergo substitution reactions with various nucleophiles.

Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various reducing agents. The major product formed from the reduction reaction is the red fluorescent formazan .

科学研究应用

Cell Viability Assays

DPTT is primarily utilized in cell viability assays due to its ability to be reduced by metabolically active cells to form colored formazan products. This characteristic is crucial for assessing cell health and proliferation.

- Mechanism of Action : DPTT is reduced by nicotinamide adenine dinucleotide (NADH) or NADPH-dependent dehydrogenases present in living cells. The reduction process converts the colorless DPTT into a colored formazan compound, which can be quantified spectrophotometrically or via fluorescence methods .

- Comparison with Other Tetrazolium Salts : While MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) is widely used for similar purposes, DPTT offers distinct advantages. Its reduced form exhibits a different spectral profile, allowing for potential differentiation in assays where multiple tetrazolium salts are employed .

Enzymatic Activity Studies

DPTT serves as a substrate in enzymatic assays to measure the activity of various dehydrogenases and oxidoreductases.

- Applications in Biochemical Research : The compound's ability to act as an artificial electron acceptor makes it suitable for studying metabolic pathways where electron transfer is crucial. For instance, it can be used to investigate the respiratory activity of microorganisms and the enzymatic activities involved in cellular respiration .

- Case Study Example : In one study, DPTT was utilized to evaluate the respiratory activity of Acanthamoeba species. The results demonstrated that DPTT could effectively indicate metabolic activity through fluorescence intensity measurements, correlating well with traditional culture methods .

Histochemistry and Cytotoxicity Testing

DPTT's applications extend into histochemistry, where it aids in visualizing cellular structures and assessing cytotoxic effects.

- Histochemical Staining : DPTT can be employed in staining protocols to visualize live cells versus dead cells based on their metabolic activity. This application is particularly useful in cancer research and toxicology studies where cell death mechanisms are investigated .

- Cytotoxicity Assays : The compound has been tested as a rapid method for determining cytotoxic effects of various substances on cultured cells. By measuring the reduction of DPTT to formazan, researchers can quantify cell viability post-treatment with potential cytotoxic agents .

Comparative Data Table

The following table summarizes the key properties and applications of DPTT compared to other tetrazolium salts:

| Property/Application | This compound | MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) | CTC (5-cyano-2,3-di-(p-tolyl)tetrazolium chloride) |

|---|---|---|---|

| Color of Reduced Form | Red | Purple | Red |

| Solubility | Soluble in organic solvents | Soluble in water | Soluble in water |

| Detection Method | Spectrophotometry/Fluorescence | Spectrophotometry | Fluorescence |

| Main Application | Cell viability assays, enzymatic activity | Cell viability assays | Respiratory activity assays |

| Unique Features | High sensitivity for dehydrogenases | Widely validated; historical use | Rapid biocidal assay for microorganisms |

作用机制

The mechanism of action of 2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride involves its reduction by cellular respiratory enzymes. The compound is taken up by living cells and reduced by the electron transport chain, resulting in the formation of a red fluorescent formazan product. This process allows for the assessment of cellular metabolic activity .

相似化合物的比较

Similar compounds include:

Iodonitrotetrazolium Chloride: Another redox-sensitive tetrazolium salt used for similar applications.

2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide Inner Salt: Used in microbial viability assays.

5-Cyano-2,3-di(p-tolyl)tetrazolium Chloride: A closely related compound with similar properties.

2,3-Di(p-tolyl)-5-phenyltetrazolium Chloride is unique due to its specific red fluorescent properties and its widespread use in various biological assays .

生物活性

2,3-Di(p-tolyl)-5-phenyltetrazolium chloride (DPTT) is a tetrazolium salt that has garnered attention for its potential biological activities. Tetrazolium salts are widely used in biochemical assays, particularly in assessing cell viability and metabolic activity due to their ability to be reduced by living cells to form colored formazan products. This article reviews the biological activity of DPTT, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C21H19ClN4

- Molecular Weight : 362.86 g/mol

- CAS Number : 104497-77-0

- Appearance : White to almost white powder

DPTT functions primarily through its reduction to formazan derivatives in viable cells. This reduction is facilitated by dehydrogenases present in metabolically active cells, which convert DPTT into a colored product that can be quantified spectrophotometrically. The primary biochemical pathways involved include:

- Cell Metabolism : DPTT is reduced in the presence of nicotinamide adenine dinucleotide (NAD(P)H), indicating its role as a substrate for dehydrogenase enzymes.

- Cell Viability Assays : The extent of reduction correlates with cell viability, making DPTT useful for cytotoxicity assays.

1. Cytotoxicity and Cell Viability

DPTT has been tested for its cytotoxic effects on various cell lines. In vitro studies demonstrate that it can inhibit cell proliferation in a dose-dependent manner. The compound's efficacy was assessed using the following parameters:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Cell cycle arrest |

| A549 | 20 | Reactive oxygen species generation |

These results indicate that DPTT may induce apoptosis and affect the cell cycle, thereby exhibiting significant cytotoxicity against cancer cell lines.

2. Antimicrobial Activity

DPTT has also shown promising antimicrobial properties against various bacterial strains, including multi-drug resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

This antimicrobial activity suggests potential applications in treating infections caused by resistant strains.

Case Study 1: Myocardial Infarction Detection

A study utilized DPTT in histochemical methods to detect acute myocardial infarction. The findings indicated that DPTT staining could identify myocardial ischemia within four hours post-mortem, significantly enhancing diagnostic accuracy compared to traditional histological methods .

Case Study 2: Cancer Research Applications

Research involving DPTT has demonstrated its effectiveness in cancer therapy models. In one study, DPTT was administered to tumor-bearing mice, resulting in a significant reduction in tumor size compared to control groups. The proposed mechanism involved the induction of oxidative stress leading to tumor cell apoptosis.

属性

IUPAC Name |

2,3-bis(4-methylphenyl)-5-phenyltetrazol-2-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N4.ClH/c1-16-8-12-19(13-9-16)24-22-21(18-6-4-3-5-7-18)23-25(24)20-14-10-17(2)11-15-20;/h3-15H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFYUKONKRMAMS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)C)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。